

XL147's Binding Affinity for PI3K Isoforms: A Technical Guide

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Compound of Interest

Compound Name: XL147

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This in-depth technical guide explores the binding affinity of **XL147**, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Dysregulation of the PI3K signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. **XL147** (also known as pilaralisib or SAR245408) has been investigated for its potential to inhibit tumor growth and survival by targeting this key pathway.^{[1][2]} This document provides a comprehensive overview of **XL147**'s binding characteristics, the experimental methods used to determine its affinity, and its context within the broader PI3K signaling cascade.

Quantitative Binding Affinity of XL147 for PI3K Isoforms

XL147 is a reversible, ATP-competitive inhibitor that demonstrates potent and selective inhibition of Class I PI3K isoforms. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the IC₅₀ values of **XL147** against the four Class I PI3K isoforms as determined by in vitro biochemical assays.

PI3K Isoform	IC50 (nM)
PI3K α (p110 α)	39
PI3K β (p110 β)	383
PI3K γ (p110 γ)	23
PI3K δ (p110 δ)	36

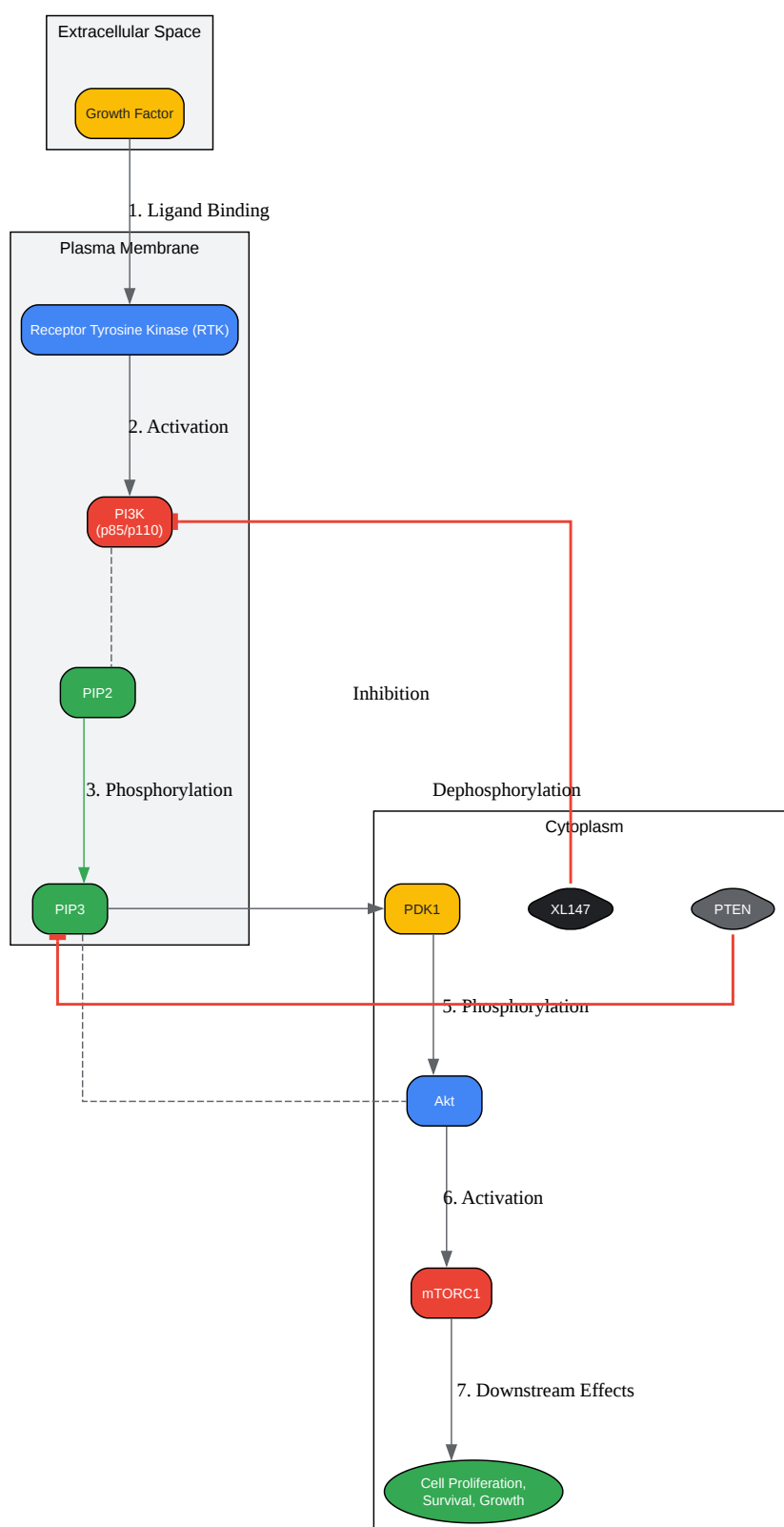
Data sourced from biochemical assays as reported in scientific literature.[\[2\]](#)[\[3\]](#)

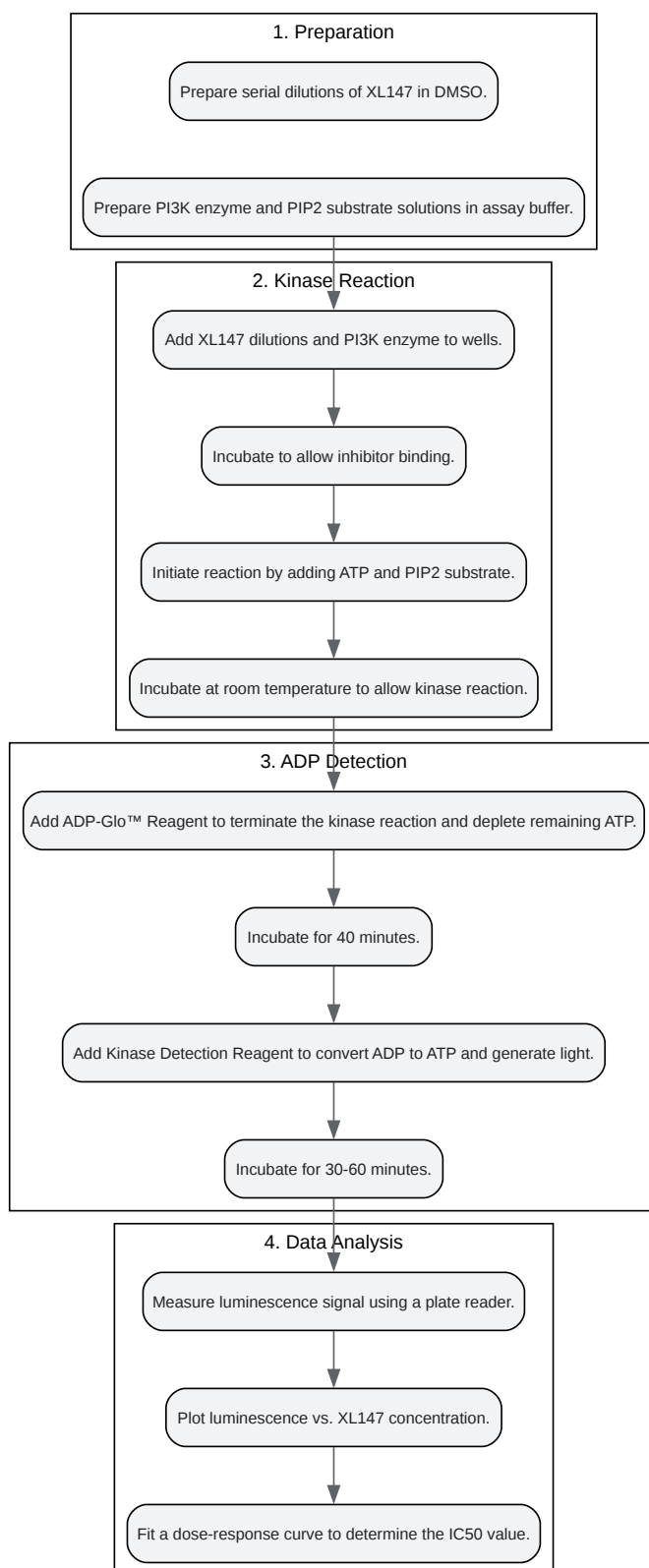
These data indicate that **XL147** is most potent against the γ isoform, followed closely by the δ and α isoforms. Its activity against the β isoform is significantly lower. This profile of activity highlights **XL147** as a pan-Class I PI3K inhibitor with a degree of isoform selectivity.

The PI3K Signaling Pathway and XL147's Mechanism of Action

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.

XL147 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of PIP2, **XL147** effectively attenuates the entire downstream signaling cascade, leading to the inhibition of cancer cell proliferation and survival.





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